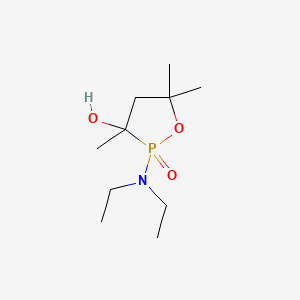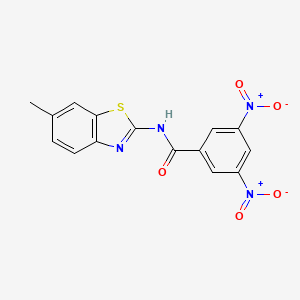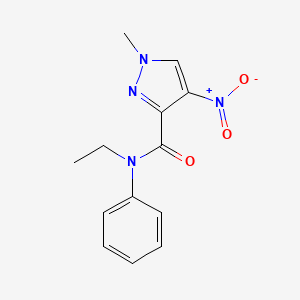![molecular formula C23H15Br2N5O3 B11706924 2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11706924.png)
2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and imidazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include bromine, imidazole, and nitrobenzaldehyde, with solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Halogen atoms (bromine) can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine-containing compounds .
Wissenschaftliche Forschungsanwendungen
2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol involves its interaction with specific molecular targets. The compound’s imidazole and nitrophenyl groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dibromo-6-{(E)-[(2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol
- 2,4-dibromo-6-{(E)-[(2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}hexyl)imino]methyl}phenol
Uniqueness
Compared to similar compounds, 2,4-dibromo-6-{(E)-[(1-{[(E)-(3-nitrophenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C23H15Br2N5O3 |
|---|---|
Molekulargewicht |
569.2 g/mol |
IUPAC-Name |
2,4-dibromo-6-[(E)-[1-[(E)-(3-nitrophenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H15Br2N5O3/c24-18-10-17(22(31)20(25)11-18)13-26-23-28-21(16-6-2-1-3-7-16)14-29(23)27-12-15-5-4-8-19(9-15)30(32)33/h1-14,31H/b26-13+,27-12+ |
InChI-Schlüssel |
XSLBTOJNYIJBCL-BNWAJVQHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)/N=C/C3=C(C(=CC(=C3)Br)Br)O)/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)N=CC3=C(C(=CC(=C3)Br)Br)O)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11706845.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11706852.png)

![11-Chloro-7-oxo-7H-benzimidazo[2,1-a]benz[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B11706861.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11706863.png)

![1-Bromo-17-(3-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11706873.png)
![(4E)-4-[2-(4-iodophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706889.png)
![2,4-di(piperidin-1-yl)-6-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11706895.png)
![N-{2,2-dichloro-1-[(4-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)thio]vinyl}-2,2-dimethylpropanamide](/img/structure/B11706896.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706910.png)


